molecular formula C26H34ClN5O2 B12427127 Akt-IN-10

Akt-IN-10

Cat. No.: B12427127
M. Wt: 484.0 g/mol
InChI Key: MCBUZAMSHFCOIL-KPDOXARCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Akt-IN-10 is synthesized through a series of chemical reactions. The synthetic route involves the preparation of thickened dicyclic derivatives, as described in patent WO2021185238A1 . The process includes the following steps:

    Formation of the core structure: The core structure of this compound is formed through a series of cyclization reactions.

    Functional group modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Akt-IN-10 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.

    Substitution: Substitution reactions can introduce different functional groups to the core structure of this compound, leading to the formation of analogs with varying biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Properties

Molecular Formula

C26H34ClN5O2

Molecular Weight

484.0 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[3-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-3-(propan-2-ylamino)propan-1-one

InChI

InChI=1S/C26H34ClN5O2/c1-15(2)28-11-21(17-4-6-18(27)7-5-17)26(34)32-19-8-9-20(32)13-31(12-19)25-23-16(3)10-22(33)24(23)29-14-30-25/h4-7,14-16,19-22,28,33H,8-13H2,1-3H3/t16-,19?,20?,21-,22-/m1/s1

InChI Key

MCBUZAMSHFCOIL-KPDOXARCSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl)O

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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